

# Benapenem: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benapenem**

Cat. No.: **B10856575**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Benapenem** is a novel carbapenem antibiotic currently under investigation for the treatment of severe bacterial infections, particularly those caused by Gram-negative pathogens.<sup>[1]</sup> Pre-clinical and early-phase clinical studies have demonstrated its potent in vitro and in vivo activity, a favorable safety profile, and a pharmacokinetic profile that supports once-daily dosing.<sup>[2]</sup> This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **Benapenem**, detailed experimental methodologies, and an exploration of its mechanism of action.

## Pharmacokinetics

**Benapenem** has been evaluated in Phase 1 clinical trials involving healthy Chinese volunteers and individuals with renal impairment. These studies have provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

## Pharmacokinetic Parameters in Healthy Volunteers

A first-in-human study assessed the safety, tolerability, and pharmacokinetics of **Benapenem** following single and multiple intravenous infusions in healthy Chinese volunteers. The results indicated a linear pharmacokinetic feature, with the maximum concentration (C<sub>max</sub>) and area under the concentration-time curve (AUC) increasing proportionally with the dose.<sup>[3]</sup>

Table 1: Pharmacokinetic Parameters of **Benapenem** in Healthy Volunteers (Single Dose)[3]

| Parameter         | 250 mg | 500 mg | 1000 mg     |
|-------------------|--------|--------|-------------|
| Cmax (mg/L)       | 55.65  | -      | 165         |
| AUC0-t (h·mg/L)   | 297.93 | -      | 984.12      |
| AUC0-inf (h·mg/L) | 331.05 | -      | 960.12      |
| t1/2 (h)          | 6.67   | -      | 6.81        |
| Vz (L)            | 7.95   | -      | 10.08       |
| CL (L/h)          | -      | -      | 0.82 - 1.06 |

Table 2: Pharmacokinetic Parameters of **Benapenem** in Healthy Volunteers (Multiple Doses for 7 Days)[3]

| Parameter       | 250 mg | 500 mg | 1000 mg |
|-----------------|--------|--------|---------|
| Cmax (mg/L)     | -      | -      | -       |
| AUC0-t (h·mg/L) | -      | -      | -       |
| t1/2 (h)        | 6.06   | -      | 6.65    |
| Vz (L)          | 8.10   | -      | 10.22   |

## Pharmacokinetics in Subjects with Renal Impairment

A study was conducted to evaluate the pharmacokinetic characteristics of **Benapenem** in subjects with mild to moderate renal impairment. The findings suggest that no dose adjustment is necessary for this patient population.

Table 3: Pharmacokinetic Parameters of **Benapenem** in Subjects with Varying Renal Function (Single 1.0 g Dose)

| Parameter                             | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |
|---------------------------------------|-----------------------|-----------------------|---------------------------|
| Cmax (mg/L)                           | 163 ± 6.58            | 138 ± 17.4            | 134 ± 0.11                |
| AUC0-inf (mg·h/L)                     | 1153.67 ± 143.2       | 1129.17 ± 241.41      | 1316.46 ± 229.83          |
| Cumulative Urinary Excretion (72h, %) | 52.61 ± 8.58          | 39.42 ± 8.35          | 29.84 ± 9.15              |

## Experimental Protocols: Pharmacokinetic Studies

The pharmacokinetic parameters of **Benapenem** were determined through a series of clinical trials with specific methodologies.

- Healthy Volunteer Study (NCT03588156, NCT03578588, NCT03570970): This trial was divided into three parts: a single ascending dose study, a single-dose pharmacokinetic study under fasting conditions, and a multiple-dose study. In the single ascending dose portion, healthy subjects received single intravenous infusions of **Benapenem** at doses ranging from 62.5 mg to 3000 mg. Blood and urine samples were collected at predetermined time points to measure the concentrations of **Benapenem** and its major metabolite.
- Renal Impairment Study (NCT04476407): Eighteen subjects were enrolled and received a single intravenous dose of 1.0 g of **Benapenem**. Blood and urine samples were collected to measure the concentrations of **Benapenem** and its major metabolite, allowing for the evaluation of the effect of varying degrees of renal impairment on its pharmacokinetics.



[Click to download full resolution via product page](#)

Caption: Workflow for Human Pharmacokinetic Studies of **Benapenem**.

## Pharmacodynamics

The pharmacodynamic profile of **Benapenem** has been characterized through in vitro susceptibility testing and in vivo animal models, establishing its antibacterial efficacy and the key pharmacodynamic index driving its activity.

### In Vitro Activity

**Benapenem** has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacteriaceae.

Table 4: In Vitro Activity of **Benapenem** against Enterobacteriaceae

| Organism             | MIC50 ( $\mu$ g/mL) | MIC90 ( $\mu$ g/mL) |
|----------------------|---------------------|---------------------|
| Most Tested Bacteria | $\leq 0.125$        | $\leq 0.5$          |

### Pharmacodynamic Index and Cutoff Value

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation have been employed to determine the optimal dosing regimens for **Benapenem**. Through correlation analysis, the percentage of time that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT  $>$  MIC) was identified as the primary indicator of efficacy.

The PK/PD cutoff value for **Benapenem** against Enterobacteriaceae has been determined to be 1 mg/L at a %fT  $>$  MIC of 60% when administered at a dose of 1000 mg per day via a 0.5-hour intravenous drip.

### Experimental Protocols: Pharmacodynamic Studies

- Minimum Inhibitory Concentration (MIC) Determination: The MICs of **Benapenem** were determined using the 2-fold agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

- PK/PD Modeling in Animal Models: Infected mice received intravenous injections of **Benapenem** at various doses. Pharmacokinetic profiles were evaluated, and mathematical models were developed to characterize the drug's behavior. Monte Carlo simulations were then used to determine the PK/PD cutoff values and appropriate dosing regimens.



[Click to download full resolution via product page](#)

Caption: Workflow for Preclinical PK/PD Modeling of **Benapenem**.

## Mechanism of Action

As a member of the carbapenem class of  $\beta$ -lactam antibiotics, **Benapenem** exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and ultimately, cell lysis.



[Click to download full resolution via product page](#)

Caption: Signaling Pathway of **Benapenem**'s Mechanism of Action.

## Clinical Efficacy

A Phase 2, randomized, double-blind, positive-control, multicenter study (NCT04505683) was conducted to assess the efficacy and safety of intravenous **Benapenem** in patients with

complicated urinary tract infection (cUTI) or acute pyelonephritis (AP). The study compared a 1-gram intravenous infusion of **Benapenem** administered once daily for 7 to 14 days to a 1-gram intravenous infusion of Ertapenem administered under the same regimen. The primary completion of this study was in May 2020. While the trial is marked as "completed," detailed results regarding the primary outcome of clinical cure have not been made publicly available in the reviewed literature.

## Conclusion

**Benapenem** is a promising novel carbapenem with a pharmacokinetic profile that supports a convenient once-daily dosing regimen. Its potent in vitro activity against a range of Gram-negative pathogens, including resistant strains, is driven by the pharmacodynamic index of %fT  $>$  MIC. While early clinical data suggest a favorable safety and tolerability profile, the full efficacy and safety results from the Phase 2 clinical trial in patients with complicated urinary tract infections are pending public release. Further clinical development will be crucial in defining the role of **Benapenem** in the treatment of severe bacterial infections.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Model-Informed Drug Development, Pharmacokinetic/Pharmacodynamic Cutoff Value Determination, and Antibacterial Efficacy of Benapenem against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Benapenem: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10856575#pharmacokinetic-and-pharmacodynamic-properties-of-benapenem>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)